molecular formula C17H23N B14293502 (1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine CAS No. 114609-85-7

(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine

Katalognummer: B14293502
CAS-Nummer: 114609-85-7
Molekulargewicht: 241.37 g/mol
InChI-Schlüssel: GDKUFTCBJYLRET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine is an organic compound characterized by its unique structure, which includes a benzyl group attached to an imine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine typically involves the reaction of benzylamine with 3,7-dimethylocta-2,6-dienal under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions, depending on the desired product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-amine: Similar structure but with an amine group instead of an imine group.

    (1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-oxide: Contains an oxygen atom in place of the imine group.

Uniqueness

(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine is unique due to its specific imine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

114609-85-7

Molekularformel

C17H23N

Molekulargewicht

241.37 g/mol

IUPAC-Name

N-benzyl-3,7-dimethylocta-2,6-dien-1-imine

InChI

InChI=1S/C17H23N/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-13H,7,9,14H2,1-3H3

InChI-Schlüssel

GDKUFTCBJYLRET-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CC=NCC1=CC=CC=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.